2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide
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Overview
Description
This compound is a derivative of thiazolidinone, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazolidinones and their derivatives have been studied extensively due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as 1H-NMR, IR, and MS . These techniques would confirm the presence of the thiazolidinone ring and the various substituents.Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. For example, they can act as Michael acceptors, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions .Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiazolidinones, including compounds similar to 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide, exhibit varying levels of antitumor activity. For instance, certain synthesized compounds displayed significant antitumor efficacy against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Zimenkovsky, & Lesyk, 2009); (Hassan et al., 2020).
Antifibrotic and Antioxidant Properties
A study revealed that certain amino(imino)thiazolidinone derivatives, which may include structures akin to the compound , possess high antifibrotic activity levels and showed a similar effect to Pirfenidone, a known antifibrotic agent. These compounds did not scavenge superoxide radicals, indicating a specific antifibrotic potential rather than a general antioxidant effect (Kaminskyy et al., 2016).
Antimicrobial Activities
Research into thiazolidinone derivatives also uncovered their antimicrobial properties. For example, synthesized thiazole and pyrazole derivatives based on a thiazolidinone moiety demonstrated promising antimicrobial activities against a range of pathogens (Gouda et al., 2010).
Crystal Structures and Synthesis Methods
The crystal structures of related thiazolidinone compounds have been investigated, providing insights into the molecular configurations that could inform the understanding of this compound. Detailed synthesis methods have been developed for these types of compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, potentially including protein kinases .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some thiazolidine derivatives have been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways .
Biochemical Pathways
For example, its potential anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
Thiazolidine derivatives are generally known for their good pharmacokinetic properties, which contribute to their broad range of biological activities .
Result of Action
Based on the known activities of thiazolidine derivatives, it can be inferred that this compound may induce changes in cell signaling, growth, and survival, among other effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiazolidine derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGOVWQUICFBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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